Lipophilicity (LogP) Comparison: Enhancing Phase Transfer and Membrane Permeability
The calculated octanol-water partition coefficient (LogP) for 1-sec-butyl-1H-pyrrole-2-carbaldehyde is 2.27 , which is significantly higher than the reported LogP of 1.49 for the smaller N-allyl analog [1] and aligns with the general trend of increasing lipophilicity with increasing alkyl chain length and branching. This higher LogP value is critical for applications requiring improved solubility in organic solvents, enhanced extraction efficiency, or better passive diffusion across biological membranes, where the N-allyl analog would be less effective.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.27 |
| Comparator Or Baseline | 1-allyl-1H-pyrrole-2-carbaldehyde: LogP = 1.49 |
| Quantified Difference | ΔLogP = 0.78 (a ~6-fold difference in partition coefficient) |
| Conditions | Calculated values from ChemScene database for target; Chemsrc database for comparator. |
Why This Matters
A higher LogP translates to a ~6-fold increase in the compound's preference for organic over aqueous phases, directly impacting its utility in biphasic reactions, extraction workups, and as a more lipophilic pharmacophore component.
- [1] Chemsrc. (2016). 1-allyl-1H-pyrrole-2-carbaldehyde (SALTDATA: FREE). Chemsrc.com. View Source
